Lambda Spi-2 is classified under pathogenicity islands, which are distinct genetic regions acquired through horizontal gene transfer that contribute to the virulence of pathogens. These islands are typically found in the genomes of various strains of Salmonella, including Salmonella Typhimurium and Salmonella enterica serovar Typhi. The SPI-2 region is essential for the bacterium's ability to thrive in hostile environments within the host, particularly during infection.
The synthesis of Lambda Spi-2 involves complex regulatory mechanisms that respond to environmental stimuli. The expression of SPI-2 genes is primarily regulated by the two-component system involving SsrA and SsrB proteins. Activation occurs when SsrB is phosphorylated by SsrA in response to low pH conditions, which are characteristic of the macrophage vacuole environment. This phosphorylation enhances SsrB's DNA-binding affinity, promoting transcription of SPI-2 genes essential for virulence.
Experimental studies have shown that specific conditions such as low magnesium concentration and acidic pH significantly induce SPI-2 gene expression. For instance, research indicates that at a pH of 5.6, SsrB binding affinity to SPI-2 promoters increases dramatically compared to neutral pH, facilitating robust transcriptional activation .
The molecular structure of Lambda Spi-2 includes several key components:
The structural configuration allows for cooperative binding at low pH, enhancing the transcriptional activity of SPI-2 genes . The interplay between these proteins ensures that SPI-2 is expressed only under optimal conditions for bacterial survival within host cells.
The activation of Lambda Spi-2 involves several biochemical reactions:
These reactions highlight how environmental signals are transduced into cellular responses that promote bacterial pathogenesis.
The mechanism through which Lambda Spi-2 facilitates Salmonella virulence involves several steps:
This process allows Salmonella to evade immune responses and establish infection effectively .
Lambda Spi-2 exhibits several notable properties:
Research indicates that mutations in key residues (e.g., His12 in SsrB) can significantly affect its functionality, highlighting the delicate balance required for effective signaling .
Lambda Spi-2 has significant implications in microbiological research and infectious disease studies:
Salmonella Pathogenicity Island 2 (SPI-2) is a ~25-40 kb chromosomal locus horizontally acquired during Salmonella evolution, distinguishing pathogenic strains from related enterobacteria. SPI-2 exhibits a higher AT-content (approximately 56% versus the genomic average of 52%) than the core Salmonella genome, a hallmark of foreign DNA acquisition [1] [6]. This AT-richness facilitates transcriptional silencing by nucleoid-associated proteins (NAPs), particularly H-NS (histone-like nucleoid structuring protein), which binds preferentially to AT-rich sequences and represses SPI-2 under non-inducing conditions [1] [6]. Overcoming H-NS repression requires ancestral regulators like the response regulator SsrB (encoded within SPI-2) and the PhoP/PhoQ two-component system (located outside SPI-2) [1] [4] [6].
SPI-2's genetic organization centers on the ssrAB-spiR operon, encoding the SsrA-SsrB two-component system and the SpiR sensor kinase. Flanking genes encode the structural components of a Type III Secretion System (T3SS-2) and associated chaperones, translocon proteins, and effector proteins [1] [4] [6]. While SPI-2 encodes several effectors (e.g., SseF, SseG), many effectors translocated by the SPI-2 T3SS are encoded outside the island (e.g., SifA, SseJ, SseI) [1] [7]. This modular structure—core secretion apparatus within SPI-2 and dispersed effectors—reflects evolutionary tinkering, where effectors were acquired independently but co-opted by the SPI-2 secretion machinery.
Table 1: Core Genomic Features of SPI-2
Feature | Characteristic | Functional Significance |
---|---|---|
Size | ~25-40 kilobases | Accommodates T3SS apparatus and regulators |
GC Content | ~44-48% (Lower than core genome ~52%) | AT-rich DNA; target for H-NS silencing |
Location | Centisome 30.7 (S. Typhimurium) | Stable insertion site in Salmonella lineage |
Key Regulatory Genes | ssrA (sensor kinase), ssrB (response regulator) | Master regulator of SPI-2 gene expression |
Core Structural Genes | ssa (e.g., ssaV, ssaJ, ssaU) | Encode the T3SS needle complex and export apparatus |
Horizontally Acquired | Yes | Absent in related non-pathogenic E. coli |
SPI-2 is essential for Salmonella's systemic phase of infection. Its primary function is to encode a Type III Secretion System (T3SS-2) that translocates effector proteins from within the Salmonella-Containing Vacuole (SCV) into the host cell cytosol. SPI-2 expression is tightly regulated by environmental cues encountered within the SCV, notably low pH, low Mg²⁺, nutrient limitation (Pi starvation), and low oxygen tension. These signals are integrated through key regulators:
Once expressed, the SPI-2 T3SS translocates a repertoire of effectors (~28 identified) that collectively manipulate host cell processes to establish a replicative niche:
Table 2: Key SPI-2 T3SS Effectors and Their Functions in Systemic Virulence
Effector | Gene Location | Primary Function(s) in Virulence | Mechanism/Target |
---|---|---|---|
SifA | SPI-2 | SCV integrity, SIF formation, prevents lysosomal fusion | Binds SKIP/PLEKHM2; modulates Rab7 |
SseJ | Prophage | SCV membrane remodeling, SIF formation | Glycerophospholipid cholesterol acyltransferase |
SseF | SPI-2 | SIF formation, prevents iNOS/NADPH oxidase recruitment | Interacts with SseG; manipulates Golgi network |
SseG | SPI-2 | SIF formation, prevents iNOS/NADPH oxidase recruitment | Interacts with SseF; targets Golgi/TGN |
SseI/SrfH | Pathogenicity Islet | Inhibits dendritic cell/macrophage migration; persistence | Binds IQGAP1 (C178 residue critical) |
SopD2 | Centisome 19.5 | Promotes SIF formation, SCV division, intracellular replication | Manipulates Rab GTPases (e.g., Rab7, Rab9) |
PipB2 | Pathogenicity Islet | Kinesin-1 recruitment; promotes bacterial spread? | Binds kinesin light chain |
While both SPI-1 and SPI-2 encode T3SSs crucial for Salmonella virulence, they exhibit profound functional divergence in their regulation, expression kinetics, effector repertoire, and roles during infection:
Table 3: Functional Divergence Between SPI-1/T3SS-1 and SPI-2/T3SS-2
Feature | SPI-1 / T3SS-1 | SPI-2 / T3SS-2 |
---|---|---|
Primary Inducing Signals | High osmolarity, High O₂, Bile salts, Cell contact | Low pH, Low Mg²⁺, Low Pi, Low O₂ (Microaerophily), Nutrient starvation |
Expression Phase | Late log (in vitro); Early infection (Invasion) | Stationary phase (in vitro); Mid-Late Intracellular (≥2-4h pi) |
Essential Role In Vivo | Intestinal invasion, Gastroenteritis, Diarrhea | Systemic infection, Intracellular survival/replication, Chronic persistence |
Key Cellular Process | Bacterial Uptake (Ruffling), Cytoskeleton Manipulation | SCV Biogenesis/Maintenance, Vesicular Trafficking Manipulation, Immune Evasion |
Key Effectors | SopB, SopE/E2, SipA, SipC, SopA | SifA, SseJ, SseF, SseG, SseI/SrfH, PipB2, SopD2 |
Macrophage Polarization | Induces/Exacerbates M1 (Pro-inflammatory) response | Does not induce M2; Inhibits DC/Mac migration (SseI) |
Avoidance of iNOS/NOX | Limited role | Critical (Effectors SseF/SseG prevent recruitment) |
Representative Paralog | SopD (Invasion, Fluid secretion) | SopD2 (SIF formation, Intracellular replication) |
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